REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([NH2:8])[n:7]1.[CH3:11][S:12]([O:13][CH2:16][CH:17]1[O:18][C:19]([CH3:23])([CH3:24])[CH2:20][O:21][CH2:22]1)(=[O:14])=[O:15].[CH3:30][CH2:31][O:32][C:33]([CH3:34])=[O:35].[H-:10].[Na+:9].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([NH:8][CH2:16][CH:17]2[O:18][C:19]([CH3:23])([CH3:24])[CH2:20][O:21][CH2:22]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)n1
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Name
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CC1(C)COCC(COS(C)(=O)=O)O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)COCC(COS(C)(=O)=O)O1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CC1(C)COCC(CNc2cccc(Br)n2)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |